molecular formula C16H18BrN5O B2903213 N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide CAS No. 1024456-89-0

N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide

Cat. No.: B2903213
CAS No.: 1024456-89-0
M. Wt: 376.258
InChI Key: LKRZQATVONVYOP-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a pyrimidinylpiperazinyl moiety, and an ethanamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide typically involves multiple steps, starting with the preparation of the bromophenyl and pyrimidinylpiperazinyl intermediates. The reaction conditions often include:

    Bromination: Introduction of the bromine atom to the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Piperazine Derivatization: Formation of the pyrimidinylpiperazinyl moiety through nucleophilic substitution reactions.

    Amide Bond Formation: Coupling of the bromophenyl and pyrimidinylpiperazinyl intermediates using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrimidinylpiperazinyl moiety can interact with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide
  • N-(2-Fluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide
  • N-(2-Iodophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide

Uniqueness

N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom’s size and electronegativity can affect the compound’s interactions with biological targets, potentially leading to distinct pharmacological profiles compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN5O/c17-13-4-1-2-5-14(13)20-15(23)12-21-8-10-22(11-9-21)16-18-6-3-7-19-16/h1-7H,8-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRZQATVONVYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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